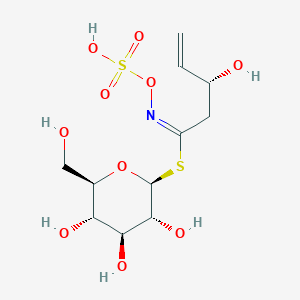

R-2-Hydroxy-3-butenyl glucosinolate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

R-2-Hydroxy-3-butenyl glucosinolate is a natural product found in Brassica oleracea and Isatis tinctoria with data available.

科学研究应用

Biological Activities

R-2-Hydroxy-3-butenyl glucosinolate exhibits various biological activities, which are primarily attributed to its hydrolysis products, including isothiocyanates. These breakdown products have been linked to:

- Antioxidant Effects : The hydrolysis products can neutralize free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Properties : Studies indicate that these compounds may modulate inflammatory pathways, potentially alleviating chronic inflammation.

- Anticancer Activity : Research has shown that the breakdown products of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including lung, colorectal, and breast cancers .

Applications in Agriculture

In agricultural contexts, this compound serves several functions:

- Plant Defense : This compound acts as a defense mechanism against herbivores and pathogens due to its bitter taste and potential toxicity to certain pests .

- Crop Improvement : Genetic engineering efforts aim to enhance glucosinolate content in crops to improve their resistance to pests and diseases while maintaining or enhancing their health benefits for human consumption .

Health Benefits

The health benefits associated with this compound are significant:

- Cancer Prevention : Epidemiological studies suggest that diets high in cruciferous vegetables containing glucosinolates may lower the risk of developing cancer due to the bioactive compounds formed during digestion .

- Antimicrobial Properties : Research indicates that the hydrolysis products may possess antimicrobial effects against various pathogens, contributing to both plant health and human health by potentially reducing foodborne illnesses .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other glucosinolates reveals unique features:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Progoitrin | Identical | Known for its role in goiter formation |

| Glucoraphanin | Similar | Linked to cancer prevention via sulforaphane production |

| Sinigrin | Similar | Found in mustard seeds; known for pungent flavor |

| 4-Methylthio-3-butenyl glucosinolate | Similar | Exhibits different biological activities |

This table highlights the structural similarities and unique properties that differentiate this compound from other compounds within the glucosinolate family.

Case Studies

Several case studies have investigated the applications of this compound:

- Cancer Research : A study demonstrated that isothiocyanates derived from this compound significantly inhibited the growth of colorectal cancer cells in vitro, suggesting a mechanism through which dietary intake may reduce cancer risk .

- Agricultural Trials : Field trials showed that Brassica crops with enhanced levels of this compound exhibited increased resistance to aphid infestations compared to control crops, highlighting its role in pest management strategies .

化学反应分析

Enzymatic Hydrolysis by Myrosinase

The primary reaction involves hydrolysis by the enzyme myrosinase (β-thioglucosidase), which cleaves the thioglucosidic bond to release glucose and an unstable aglycone intermediate. This intermediate undergoes spontaneous rearrangement to form bioactive products .

General Reaction Pathway :

R 2 Hydroxy 3 butenyl glucosinolateMyrosinaseGlucose+Aglycone→Isothiocyanates Nitriles Epithionitriles

Key Products and Conditions:

Table 1 : Hydrolysis products of R-2-Hydroxy-3-butenyl glucosinolate under varying conditions .

Iron-Dependent Non-Enzymatic Degradation

In watercress and related species, Fe²⁺/Fe³⁺ ions catalyze non-enzymatic nitrile formation at room temperature. This pathway dominates when myrosinase is inactivated or absent .

Key Findings:

-

Fe²⁺ Chelation : Addition of Fe²⁺ chelators (e.g., BPDS) reduces nitrile yield by 80% .

-

Thermal Effects : Heating seeds to >120°C increases nitrile production 10-fold due to glucosinolate thermolability .

Reaction Mechanism :

GluconasturtiinFe2+/Fe3+3 Phenylpropionitrile+Byproducts

Epithiospecifier Protein (ESP)-Mediated Reactions

ESP redirects hydrolysis from isothiocyanates to epithionitriles, altering bioactivity profiles .

Experimental Data :

| Glucosinolate | ESP Presence | Dominant Product | Conversion Efficiency |

|---|---|---|---|

| R-2-Hydroxy-3-butenyl | Yes | 3-Hydroxy-4,5-epithiobutyl nitrile | 100% |

| Allyl | Yes | 3,4-Epithiobutyl nitrile | 66% |

Table 2 : ESP-mediated product distribution in Arabidopsis .

pH-Dependent Hydrolysis Dynamics

-

Neutral pH (6.0–7.0) : Favors isothiocyanate formation (e.g., goitrin) .

-

Acidic pH (<5.0) : Promotes nitrile and thiocyanate derivatives .

Stability Note :

Isothiocyanates like sulforaphane degrade rapidly at pH >7.0 (half-life <5 minutes) .

Thermal Degradation Pathways

Heating this compound above 120°C induces non-enzymatic breakdown:

-

Primary Products : 3-Hydroxybutyronitrile and sulfur volatiles .

-

Kinetics : Degradation follows first-order kinetics with activation energy of 85 kJ/mol .

Interaction with Microbial Metabolism

Gut microbiota metabolize glucosinolates into:

Table 3 : Antimicrobial effects of hydrolysis products :

| Compound | Target Bacteria | Inhibition (50% Growth Reduction) |

|---|---|---|

| Sulforaphane | Pseudomonas syringae | 28 μM |

| Benzyl ITC | E. coli | 45 μM |

Structural Determinants of Reactivity

The hydroxybutenyl side chain and thioglucose moiety dictate reaction specificity:

-

Side Chain Hydroxylation : Enhances epithionitrile formation via ESP .

-

Thioglucose Bond : Susceptible to nucleophilic attack by myrosinase .

Synthetic and Biosynthetic Routes

While naturally biosynthesized in Brassica species, laboratory synthesis involves:

属性

分子式 |

C11H19NO10S2 |

|---|---|

分子量 |

389.4 g/mol |

IUPAC 名称 |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate |

InChI |

InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7+/t5-,6+,8+,9-,10+,11-/m0/s1 |

InChI 键 |

MYHSVHWQEVDFQT-INZKYMGHSA-N |

手性 SMILES |

C=C[C@@H](C/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

规范 SMILES |

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |

同义词 |

epi-progoitrin epiprogoitrin progoitrin progoitrin, (S)-isomer progoitrin, monopotassium salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。